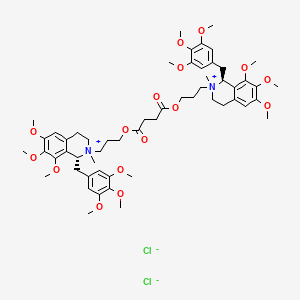
1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride
Übersicht
Beschreibung
1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride is a chemical compound with potential applications in various fields of chemistry and biology. The focus here is on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride often involves conventional methods, with specific focus on achieving high yield and purity. For instance, Harley-Mason and Waterfield (1963) describe the synthesis of related compounds using traditional synthesis techniques (Harley-Mason & Waterfield, 1963).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the work of Zhu and Qiu (2011) demonstrates the use of X-ray crystallography to determine the structure of similar Schiff bases (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride often involve interactions with other organic and inorganic substances. For instance, Gazizov et al. (2006) explore the reactions of related compounds with aminals, demonstrating unique chemical behavior and properties (Gazizov et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the applications of these compounds. The research by Galey et al. (1996) on similar compounds provides insights into their physical characteristics and potential medicinal applications (Galey et al., 1996).
Chemical Properties Analysis
Chemical properties like reactivity, bonding, and interactions with other chemicals are pivotal for the practical application of these compounds. The study by Moore and Kluger (2000) on the decomposition of related compounds offers insights into their chemical behavior and stability (Moore & Kluger, 2000).
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Studies
1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride has been explored in various scientific research contexts. A notable study involves its use in the field of cerebral perfusion imaging. In one study, this compound, labeled with iodine 123, demonstrated potential as a brain imaging agent due to its proportional uptake to cerebral blood flow and sufficient retention in the brain for imaging purposes. This makes it useful in the diagnosis and investigation of acute cerebral infarction and other cerebral vascular diseases (Holman et al., 1984).
Coordination Chemistry
The compound has been included in studies related to coordination chemistry, particularly involving uranyl ions. Research has shown its effectiveness in forming uranyl complexes which could have implications in nuclear waste management and related areas (Sopo et al., 2007).
Synthesis and Structural Analysis
There is significant interest in the synthesis and structural analysis of compounds similar to 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride. Studies have focused on the synthesis of various aminoalkylguanidine derivatives and their potential applications (Tsuji et al., 1967).
Radiopharmaceutical Applications
Research has also been conducted on the potential use of similar compounds in radiopharmaceutical applications. For example, studies involving the targeting of radiopharmaceuticals using multidentate ligands similar to 1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride have shown promising results in efficient liver accumulation and rapid clearance, demonstrating their potential in medical imaging and diagnosis (Mathias et al., 1988).
Eigenschaften
IUPAC Name |
2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IN2O.2ClH/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3;;/h8-9,18H,5-7,10H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLHSWEPJPKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426067 | |
| Record name | 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-Trimethyl-N'-(2-hydroxy-3-methyl-5-iodo-benzyl)-1,3-propandiamine dihydrochloride | |
CAS RN |
89815-43-0 | |
| Record name | N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089815430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N'-TRIMETHYL-N-(2-HYDROXY-5-IODO-3-METHYLBENZYL)-1,3-PROPANEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZCU8ZI7Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone](/img/structure/B1239899.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dioxo-1$l^{4},4-benzothiazine-6-carboxamide](/img/structure/B1239900.png)






![Pentanamide, 2-(dimethylamino)-3-methyl-N-[3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, [3R-[3R*,4S*(2S*,3S*),7S*]]-](/img/structure/B1239912.png)

![(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid](/img/structure/B1239916.png)


